Erastin

描述

Erastin is a small molecule that can initiate a form of cell death known as ferroptosis . It was initially discovered as a compound that selectively kills tumor cells expressing ST and RAS V12 . It has been widely investigated as an inducer of ferroptosis, a recently discovered form of cell death caused by peroxidation induced by the accumulation of intracellular lipid reactive oxygen species (L-ROS) in an iron-dependent manner .

Chemical Reactions Analysis

Erastin induces ferroptosis by inhibiting the cystine-glutamate antiporter system x c−, which leads to cysteine and glutathione depletion . This results in the accumulation of reactive oxygen species (ROS) and lipid-ROS, leading to ferroptotic cell death .科学研究应用

Cancer Therapy Enhancement

Erastin is widely recognized for its role in inducing ferroptosis, a form of cell death, in cancer cells. It sensitizes cancer cells to treatments like radiotherapy by depleting antioxidants like glutathione, making them more vulnerable to damage . This has been particularly noted in adenocarcinoma cell lines and tumor xenograft models .

Neurodegenerative Diseases

Research suggests that ferroptosis may be involved in the progression of neurodegenerative diseases. Erastin, through its induction of ferroptosis, could potentially influence the treatment and understanding of diseases like Alzheimer’s and Parkinson’s .

Cardiovascular Diseases

Ferroptosis has been implicated in various cardiovascular diseases (CVDs), and erastin’s role in inducing ferroptosis could be significant in understanding the pathogenesis of CVDs like heart failure, atherosclerosis, and arrhythmias .

Metabolic Disorders

Erastin’s impact on metabolic pathways in cancer cells has been studied, revealing its potential to cause metabolic dysregulation. This insight could be crucial for understanding metabolic disorders and developing targeted therapies .

Infectious Diseases

Erastin has shown promise in inhibiting septic shock and inflammatory gene expression by suppressing the NF-κB pathway, suggesting potential therapeutic properties in the treatment of sepsis and possibly other infectious diseases .

Autoimmune Diseases

The unique cell death pathway induced by erastin, ferroptosis, is being explored in the context of autoimmune diseases. Understanding how erastin-induced ferroptosis affects autoimmune conditions could lead to new therapeutic strategies .

Aging Research

Studies have begun to explore the role of erastin-induced ferroptosis in aging, particularly in the context of cellular senescence and age-related functional decline. This could have implications for therapies aimed at age-associated diseases .

作用机制

Target of Action

Erastin is a small molecule that primarily targets and activates voltage-dependent anion channels (VDAC), specifically VDAC2 and VDAC3 . It does this by reversing tubulin’s inhibition on these channels . Additionally, Erastin functionally inhibits the cystine-glutamate antiporter system Xc− . This system plays a crucial role in maintaining the balance of amino acids in cells, particularly cystine and glutamate .

Mode of Action

Erastin’s interaction with its targets leads to significant changes within the cell. By binding and activating VDAC, Erastin reverses tubulin’s inhibition on VDAC2 and VDAC3 . This action allows ions to enter the mitochondria, leading to the release of oxidative substances . Simultaneously, Erastin inhibits the cystine-glutamate antiporter system Xc− , which disrupts the balance of these amino acids within the cell .

Biochemical Pathways

Erastin affects multiple biochemical pathways. Its inhibition of the cystine-glutamate antiporter system Xc− leads to a decrease in intracellular glutathione (GSH), a key antioxidant . This action is linked to the process of lipid peroxidation, which involves the Fenton reaction . The resulting imbalance between the production and degradation of intracellular lipid reactive oxygen species (L-ROS) eventually leads to ferroptosis . Furthermore, the erastin-induced ferroptosis in cells is likely mediated via activation of JNK/P38/MAPK pathways and upregulation of NOX4 expression .

Pharmacokinetics

It’s also been shown that treatment with Erastin leads to a significant decrease in cell growth and migration in vitro, and significantly delays tumor growth in vivo .

Result of Action

The primary result of Erastin’s action is the induction of ferroptosis, a form of non-apoptotic cell death . This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species and depletion of plasma membrane polyunsaturated fatty acids . In the context of cancer, ferroptosis may act as an endogenous tumor suppressive mechanism .

Action Environment

Environmental factors within the tumor microenvironment (TME), such as nutrient scarcity, hypoxia, and cellular density, can modulate the sensitivity of cells to ferroptosis . For instance, the acidic conditions in the TME can promote ferroptosis induced by Erastin . Understanding these environmental influences is crucial for optimizing the use of Erastin and similar compounds in cancer therapy.

安全和危害

属性

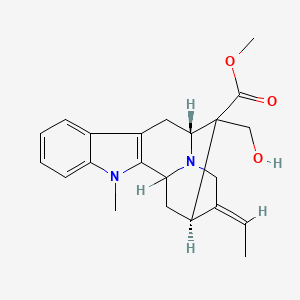

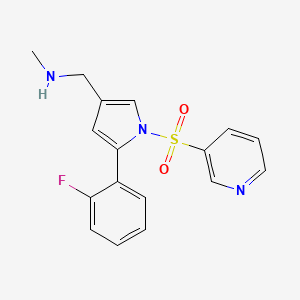

IUPAC Name |

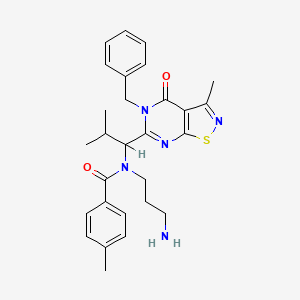

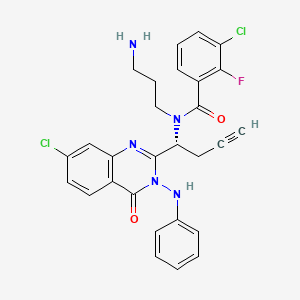

2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31ClN4O4/c1-3-38-27-11-7-6-10-26(27)35-29(32-25-9-5-4-8-24(25)30(35)37)21(2)33-16-18-34(19-17-33)28(36)20-39-23-14-12-22(31)13-15-23/h4-15,21H,3,16-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQFRNYHFIQEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458949 | |

| Record name | ERASTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erastin | |

CAS RN |

571203-78-6 | |

| Record name | ERASTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erastin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERASTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJA3NS42T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is erastin and what is its primary mechanism of action?

A1: Erastin is a small molecule that selectively induces a form of iron-dependent cell death called ferroptosis. [] Erastin primarily functions by inhibiting system Xc-, a cystine/glutamate antiporter responsible for importing cystine into cells. [, , ] This inhibition disrupts glutathione (GSH) synthesis, leading to the depletion of this crucial antioxidant.

Q2: How does erastin's inhibition of system Xc- lead to ferroptosis?

A2: Cystine, imported via system Xc-, is crucial for synthesizing GSH, a key antioxidant that protects cells from damage caused by reactive oxygen species (ROS). Erastin, by inhibiting system Xc-, disrupts GSH synthesis, leading to its depletion. This depletion, coupled with increased iron levels, leads to the uncontrolled accumulation of lipid peroxides, ultimately causing cell death through ferroptosis. [, , , ]

Q3: Does erastin interact with any other cellular targets besides system Xc-?

A3: Yes, in addition to system Xc-, erastin has been shown to interact with the mitochondrial voltage-dependent anion channels (VDACs), specifically VDAC2 and VDAC3. [, , ] Erastin binding to VDACs disrupts mitochondrial function, further contributing to ROS accumulation and promoting ferroptosis. [, , ]

Q4: Does erastin activate any specific signaling pathways related to ferroptosis?

A4: Research suggests that erastin can modulate several signaling pathways involved in ferroptosis. For instance, erastin can activate the Nrf2/HO-1 pathway, leading to heme oxygenase-1 (HO-1) upregulation. [, , , , ] While HO-1 is generally considered an antioxidant enzyme, in the context of erastin-induced ferroptosis, it can contribute to iron release and enhance sensitivity to ferroptosis. [, ]

Q5: Beyond direct cell death, are there other effects of erastin treatment?

A5: Erastin has demonstrated an ability to inhibit the activity of the multidrug resistance protein ABCB1 (P-glycoprotein), a transporter often implicated in chemoresistance. [, ] This suggests erastin could potentially reverse multidrug resistance in some cancers, enhancing the efficacy of conventional chemotherapy.

Q6: What is the molecular formula and weight of erastin?

A6: While the papers provided don't explicitly state the molecular formula and weight of erastin, they consistently refer to it as a "small molecule," implying a relatively low molecular weight. For precise information, consulting chemical databases or the original compound characterization literature would be necessary.

Q7: Is there any available spectroscopic data for erastin?

A7: The provided research papers primarily focus on erastin's biological activity and mechanisms rather than its detailed spectroscopic characterization. For specific spectroscopic data, exploring chemical databases or contacting the original suppliers of erastin would be necessary.

Q8: Do the research papers provide information about erastin's material compatibility, stability under different conditions, catalytic properties, or computational modeling studies?

A8: The provided papers focus primarily on erastin's biological activity and its role in inducing ferroptosis. Information about its material compatibility, stability, catalytic properties, or computational modeling is limited in these studies.

Q9: How does modifying erastin's chemical structure affect its activity?

A9: Limited information is available within the provided research papers regarding the specific structure-activity relationship (SAR) of erastin and the impact of structural modifications on its activity, potency, or selectivity. Exploring medicinal chemistry literature focusing on erastin analogs and derivatives would be necessary for a more comprehensive understanding.

Q10: What is known about erastin's stability, formulation strategies, SHE regulations, or potential alternatives?

A10: The provided research papers primarily focus on erastin's biological activity and mechanism of action rather than details regarding its stability, specific formulation approaches, SHE regulations, or potential alternatives. Exploring pharmaceutical sciences literature or patents related to erastin could provide more information.

Q11: What types of cell lines have been shown to be sensitive to erastin-induced ferroptosis?

A13: Erastin has demonstrated efficacy in inducing ferroptosis in various cancer cell lines, including those derived from breast cancer [, , , ], lung cancer [, , ], gastric cancer [, , ], cervical cancer [], colorectal cancer [, ], pancreatic cancer [, , ], ovarian cancer [, , ], neuroblastoma [], and acute myeloid leukemia []. Notably, the sensitivity to erastin can vary among cell lines, even within the same cancer type.

Q12: Has erastin shown efficacy in in vivo models of cancer?

A14: Yes, erastin has been shown to inhibit tumor growth in mouse models of breast cancer [, , ], lung cancer [, ], colorectal cancer [], pancreatic cancer [, ], and glioblastoma []. Notably, some studies suggest that combining erastin with other therapies, such as chemotherapy or inhibitors of specific pathways, can enhance its anti-tumor effects. [, , , ]

Q13: What about erastin's effects in other disease models beyond cancer?

A15: Research suggests erastin may have therapeutic potential in other conditions besides cancer. For instance, erastin has been shown to ameliorate septic shock in mice, potentially by suppressing the NF-κB signaling pathway and reducing inflammatory responses. [] Additionally, it has shown antiviral activity against porcine epidemic diarrhea virus (PEDV) in vitro. []

Q14: Are there any known mechanisms of resistance to erastin-induced ferroptosis?

A16: Yes, several mechanisms can contribute to resistance to erastin-induced ferroptosis. Some cancer cells exhibit inherently higher levels of glutathione (GSH) or glutathione peroxidase 4 (GPX4), which are critical for mitigating lipid peroxidation and ferroptosis. [, , ] Additionally, upregulation of certain pathways, such as the Nrf2/HO-1 pathway, can increase resistance to erastin, despite HO-1's role in iron release. [, , , , ] Hypoxia has also been identified as a factor that can enhance resistance to erastin-induced ferroptosis by upregulating GPX4 expression. []

Q15: What is known about the potential toxicity of erastin in healthy tissues?

A17: While erastin shows promise as an anti-cancer agent, research in mice suggests it can induce ferroptosis and cause pathological changes in healthy tissues, including mild cerebral infarction in the brain and enlarged glomerular volume in the kidney. [] This underscores the need for further research to understand and mitigate potential off-target effects of erastin.

Q16: Is there information on drug delivery strategies, biomarkers, analytical techniques, environmental impact, or quality control related to erastin?

A16: The provided research papers mainly focus on erastin's biological activity and its role in inducing ferroptosis. Specific details about drug delivery strategies, biomarkers, analytical methods, environmental impact, or quality control related to erastin are limited in these studies. Exploring pharmaceutical sciences, analytical chemistry, or toxicology literature related to erastin might offer further insights.

Q17: Do the provided research papers offer insights into erastin's immunogenicity, drug transporter interactions, effects on drug-metabolizing enzymes, or biocompatibility and biodegradability?

A17: The provided research papers primarily focus on erastin's role in inducing ferroptosis and its potential as an anti-cancer agent. Information on its immunogenicity, interactions with drug transporters and metabolizing enzymes, biocompatibility, and biodegradability is limited in these studies. Exploring immunology, pharmacokinetics, or toxicology literature related to erastin could provide a more comprehensive understanding.

Q18: What about recycling, waste management practices, or research infrastructure related to erastin?

A18: The provided research papers focus primarily on the biological activity and therapeutic potential of erastin. Specific information regarding recycling, waste management, or research infrastructure related to this compound is not extensively discussed.

Q19: When was ferroptosis discovered and how has the understanding of erastin's role evolved?

A21: Ferroptosis was first described in 2012, representing a significant discovery in the field of cell death. [] Erastin, initially identified in a screen for compounds selectively lethal to RAS mutant cancer cells, was later recognized as a potent inducer of ferroptosis. [, ] Research on erastin has been instrumental in unraveling the mechanisms underlying ferroptosis and exploring its potential therapeutic applications, especially in cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

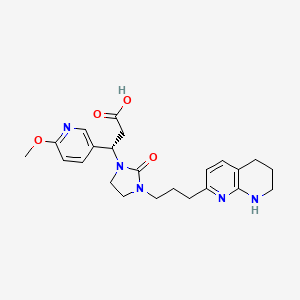

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)

![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)